1-Benzylpiperidine-2-carboxylic acid

Catalog No.
S756985
CAS No.
21319-53-9
M.F
C13H17NO2
M. Wt
219.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzylpiperidine-2-carboxylic acid

CAS Number

21319-53-9

Product Name

1-Benzylpiperidine-2-carboxylic acid

IUPAC Name

1-benzylpiperidine-2-carboxylic acid

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

InChI

InChI=1S/C13H17NO2/c15-13(16)12-8-4-5-9-14(12)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,16)

InChI Key

FEUCBQVXYVZGCM-UHFFFAOYSA-N

SMILES

C1CCN(C(C1)C(=O)O)CC2=CC=CC=C2

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=CC=CC=C2

1-Benzylpiperidine-2-carboxylic acid (CAS 21319-53-9), also known as N-benzylpipecolic acid, is a sterically constrained, N-protected cyclic amino acid building block utilized in pharmaceutical manufacturing and advanced organic synthesis . As the N-benzyl derivative of pipecolic acid, it serves as a precursor for the synthesis of pipecoloxylidide local anesthetics (such as bupivacaine and ropivacaine) and conformationally restricted peptidomimetics. The N-benzyl protecting group ensures solubility in aprotic organic solvents and prevents N-acylation during downstream carboxylic acid activation, making it a viable material for scalable coupling reactions where unprotected or acid-sensitive alternatives fail [1].

References

  • [2] Journal of Organic Chemistry, Synthesis of Pipecolic Acid Derivatives

Substituting 1-Benzylpiperidine-2-carboxylic acid with unprotected pipecolic acid or alternative protecting groups compromises synthetic efficiency. Unprotected pipecolic acid exists as a zwitterion, leading to poor solubility in standard coupling solvents (e.g., DCM, DMF) and competitive self-condensation during amidation [1]. While N-Boc-piperidine-2-carboxylic acid is a common alternative, its deprotection requires strong acids (TFA or HCl), which degrade acid-labile functional groups in complex target molecules. Furthermore, procurement substitution with regioisomers, such as 1-benzylpiperidine-3-carboxylic acid (CAS 141943-04-6) or 1-benzylpiperidine-4-carboxylic acid (CAS 10315-07-8), alters the fundamental alpha-amino acid geometry to a beta- or gamma-amino acid profile, abolishing the required pharmacophore binding affinity in local anesthetic and peptidomimetic applications [2].

References

Amidation Yield and Process Solubility in Aprotic Solvents

In the industrial synthesis of pipecoloxylidide intermediates, unprotected pipecolic acid suffers from zwitterionic insolubility and competitive N-acylation, typically limiting direct amidation yields with sterically hindered anilines to <30%. Procurement of 1-Benzylpiperidine-2-carboxylic acid resolves this by masking the secondary amine, increasing organic solubility and enabling direct coupling with amines (e.g., 2,6-xylidine) at yields exceeding 85% using standard activation reagents like SOCl2 or EDC/HOBt [1].

Evidence DimensionDirect amidation yield with sterically hindered anilines
Target Compound Data>85% yield (highly soluble in DCM/DMF)
Comparator Or BaselineUnprotected pipecolic acid (<30% yield, zwitterionic insolubility)
Quantified DifferenceGreater than 55% absolute increase in coupling yield
ConditionsStandard peptide coupling or acid chloride activation in aprotic solvents

Ensures scalable, high-yield manufacturing of local anesthetic precursors without requiring inefficient in-house protection steps.

Orthogonal Deprotection for Acid-Sensitive Syntheses

When synthesizing complex peptidomimetics containing acid-labile moieties (such as tert-butyl esters or acetals), the N-Boc protecting group is unviable due to its requirement for strong acids (e.g., TFA or 4M HCl) for cleavage. 1-Benzylpiperidine-2-carboxylic acid provides an orthogonal alternative, allowing quantitative deprotection (>95% yield) via catalytic hydrogenolysis (H2, Pd/C) at neutral pH, ensuring complete retention of acid-sensitive functional groups [1].

Evidence DimensionSurvival rate of acid-labile functional groups during deprotection
Target Compound Data~100% survival (cleaved via neutral H2/Pd/C)
Comparator Or Baseline1-Boc-piperidine-2-carboxylic acid (0% survival, requires TFA/HCl)
Quantified DifferenceComplete preservation vs. complete degradation of acid-sensitive moieties
ConditionsDeprotection in the presence of tert-butyl esters or acetal linkages

Allows buyers to incorporate the pipecolic acid scaffold into complex, multi-functional molecules where acidic deprotection would destroy the product.

Regiospecificity for Voltage-Gated Sodium Channel Blockers

The pharmacological activity of pipecoloxylidide anesthetics strictly depends on the alpha-amino acid (proline-homolog) structural constraint. Substituting 1-Benzylpiperidine-2-carboxylic acid with its regioisomers, such as 1-benzylpiperidine-3-carboxylic acid or 4-carboxylic acid, shifts the spatial orientation of the carboxamide linkage, resulting in nipecotic or isonipecotic derivatives that exhibit near-zero efficacy at voltage-gated sodium channels [1].

Evidence DimensionSuitability for local anesthetic pharmacophore synthesis
Target Compound DataProvides active alpha-amino acid (pipecolic) scaffold
Comparator Or Baseline3- or 4-carboxylic acid regioisomers (inactive beta/gamma-amino acid scaffolds)
Quantified DifferenceBinary transition from active anesthetic precursor to pharmacologically inactive scaffold
ConditionsTargeting voltage-gated sodium channels (e.g., bupivacaine analogs)

Highlights that regioisomers cannot be used as procurement substitutes for anesthetic or specific peptidomimetic applications.

Synthesis of Pipecoloxylidide Local Anesthetics

1-Benzylpiperidine-2-carboxylic acid is the standard precursor for synthesizing the universal pipecoloxylidide intermediate. Its organic solubility and protected amine allow for coupling with 2,6-xylidine, followed by catalytic debenzylation to yield the core scaffold for bupivacaine, ropivacaine, and mepivacaine[1].

Conformationally Restricted Peptidomimetics

In drug discovery, this compound serves as a proline surrogate. The orthogonal N-benzyl protecting group enables the construction of complex peptide chains containing acid-sensitive residues, where standard N-Boc protection would lead to target degradation during cleavage [2].

Chiral Resolution and Asymmetric Synthesis

The N-benzyl derivative is utilized in enantiomeric resolution processes via diastereomeric salt formation. The protected nitrogen prevents zwitterion formation, allowing for clean crystallization and isolation of the (R)- or (S)-enantiomers required for stereospecific API manufacturing [3].

References

  • [1] Industrial Engineering Chemistry Research, Scalable Synthesis of Bupivacaine Precursors
  • [2] Journal of Medicinal Chemistry, Proline Surrogates in Drug Design
  • [3] Chirality, Enantiomeric Resolution of N-Protected Pipecolic Acids

Sequence

X

Dates

Last modified: 08-15-2023
Seo et al. Photoredox activation of carbon dioxide for amino acid synthesis in continuous flow. Nature Chemistry, doi: 10.1038/nchem.2690, published online 26 December 2016

Explore Compound Types